Ruthenium(III) acetate
Overview
Description
Ruthenium(III) acetate is a chemical compound that has been extensively studied due to its interesting properties and potential applications. It is known to form various complexes with different ligands, which can be utilized in catalysis, sensing, and bio-imaging applications.
Synthesis Analysis
The synthesis of ruthenium(III) acetate complexes can be achieved through different methods. For instance, monodisperse ruthenium nanoparticles can be prepared by the reduction of RuCl3 in 1,2-propanediol, with the mean particle size being controlled by the reduction temperature and acetate ion concentration . Additionally, ruthenium(III) complexes with N,N'-bis(salicylidene)ethylenediamine and (E)-2-((pyridine-2-yl)methyleneamino)benzoic acid have been synthesized and characterized by various analytical techniques . These complexes have been shown to act as chemosensors for the selective recognition of acetate ions.
Molecular Structure Analysis
The molecular structure of ruthenium(III) acetate complexes has been elucidated using techniques such as X-ray diffraction analysis. For example, a trinuclear ruthenium acetate compound has been characterized as Ru3O(O2CCH3)6(PPh3)3, revealing no direct metal-metal interaction and an equilateral triangle of ruthenium atoms bridged by acetate groups . Single-crystal X-ray diffraction studies have also been employed to determine the structure of dinuclear tris(acetylacetonato)ruthenium(III) complexes .
Chemical Reactions Analysis
Ruthenium(III) acetate complexes participate in various chemical reactions. They have been used as homogeneous catalysts in the hydrolysis of sodium borohydride , and in the acetylation of phenols, alcohols, and amines under neat conditions . Furthermore, ruthenium(III) catalyzed oxidation of 1-phenylethanol and substituted 1-phenylethanols by phenyliodosoacetate has been studied, suggesting a mechanism involving the formation of a complex between Ru(III) and the oxidant .
Physical and Chemical Properties Analysis
The physical and chemical properties of ruthenium(III) acetate complexes are influenced by their molecular structure and the environment. For instance, XPS and XAS studies have shown that ruthenium nanoparticles capped with acetate ions exhibit superficial oxidation and a Ru-Ru coordination number smaller than the bulk value . The electrochemical properties of dinuclear tris(acetylacetonato)ruthenium(III) complexes have been investigated, revealing one-electron reduction and oxidation waves and providing insights into their mixed-valence states . The behavior of ruthenium(III) in acetic acid solutions has also been explored, indicating the formation of various hydrated and acetate-substituted complexes .
Scientific Research Applications
Chemosensor for Selective Recognition of Acetate
A study by Hernández et al. (2017) demonstrated the use of a ruthenium(III) complex derived from N,N′-bis(salicylidene)ethylenediamine as a chemosensor for selectively detecting acetate ions. This complex shows potential in selective detection and bio-imaging applications due to its ability to recognize acetate ions without interference from other anions (Hernández et al., 2017).
Catalysis of Hydration Reactions
Ruthenium(III) chloride, a related compound, has been reported by Halpern, James, and Kemp (1961) as an effective catalyst for the hydration of acetylenic compounds. This research highlights the catalytic properties of Ruthenium(III) in facilitating chemical transformations (Halpern, James, & Kemp, 1961).
Catalytic Oxidation Studies
Vijayasri et al. (1985) explored the Ruthenium(III)-catalyzed oxidation of 1-phenylethanol and its derivatives. This study provides insights into the catalytic oxidation mechanisms and the potential utility of Ruthenium(III) complexes in organic syntheses (Vijayasri, Rajaram, & Kuriacose, 1985).
Investigation of Mixed-Valence Complexes
Research by Ikeda, Shimizu, and Satô (1982) focused on a Ruthenium(IV)-Ruthenium(III) dimer, which was obtained from the reaction of Aqua(ethylenediaminetetraacetato)ruthenium(III) with chlorate ions. This study contributes to the understanding of mixed-valence complexes involving Ruthenium (Ikeda, Shimizu, & Satô, 1982).
Ruthenium Nanoparticles Research
Chakroune et al. (2005) prepared monodisperse ruthenium nanoparticles and conducted extensive studies on their properties using HRTEM, XPS, and XANES techniques. These nanoparticles, with varied environmental coatings, show promise in various applications due to their unique structural and chemical properties (Chakroune et al., 2005).
Catalytic Detection Method Development
A study by Zhiliang and Chen-zhen (1993) reported a novel catalytic reaction-oscillopolarographic method for detecting Ruthenium, which demonstrates the potential use of Ruthenium(III) complexes in sensitive analytical methods (Zhiliang & Chen-zhen, 1993).
Applications in Optoelectronics
Fantacci and De Angelis (2011) reviewed computational investigations of Ruthenium(II) and Iridium(III) polypyridyl complexes, including those involving Ruthenium, for applications in optoelectronics like energy conversion and light-emitting devices (Fantacci & De Angelis, 2011).
Safety And Hazards
Future Directions
Ruthenium-based materials have received increasing attention due to their desirable properties for applications ranging from catalysis to photonics, energy, and biomedicine . Future research directions include engineering the phase of metal nanocrystals while simultaneously attaining shape-controlled synthesis .
properties
IUPAC Name |
ruthenium(3+);triacetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H4O2.Ru/c3*1-2(3)4;/h3*1H3,(H,3,4);/q;;;+3/p-3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJLCQGGSMYKWEK-UHFFFAOYSA-K | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Ru+3] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9O6Ru | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30564943 | |
Record name | Ruthenium(3+) triacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30564943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ruthenium(III) acetate | |
CAS RN |
72196-32-8 | |
Record name | Ruthenium(3+) triacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30564943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Rutheniumacetat | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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